molecular formula C17H10Cl2F3N3S B2689012 2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine CAS No. 338420-91-0

2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine

Cat. No. B2689012
CAS RN: 338420-91-0
M. Wt: 416.24
InChI Key: ZBZZLDANSFVLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C17H10Cl2F3N3S and its molecular weight is 416.24. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigation and Molecular Docking Studies

Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the vibrational spectral analysis of related pyrimidine derivatives. These studies include equilibrium geometry, vibrational wave numbers, and molecular docking results to suggest potential inhibitory activity against specific targets, indicating their relevance as chemotherapeutic agents (Alzoman et al., 2015).

Crystal Structure and Cytotoxic Activity

Research on novel 5-methyl-4-thiopyrimidine derivatives has provided insights into their crystal structure and cytotoxic activity. These studies aim to understand the compounds' interactions at the molecular level and evaluate their potential as anticancer agents by examining their effects on various cancer cell lines (Stolarczyk et al., 2018).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of pyrimidine derivatives, including methods for creating sulfanyl pyrimidin-4(3H)-one and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives, highlight the compound's versatility and potential for further chemical modifications, which could be useful in developing new pharmaceuticals or materials (Bassyouni & Fathalla, 2013).

Optical Properties and Material Science Applications

Studies on the linear and nonlinear optical exploration of thiopyrimidine derivatives emphasize the importance of these compounds in nonlinear optics (NLO) fields. Such research demonstrates the compound's potential applications in optoelectronic devices and materials science, owing to their promising NLO properties (Hussain et al., 2020).

Safety and Hazards

The safety data sheet for this compound indicates that there are no hazards not otherwise classified (HNOC) or not covered by GHS .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3S/c18-13-3-1-10(2-4-13)9-26-16-24-6-11(7-25-16)15-14(19)5-12(8-23-15)17(20,21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZZLDANSFVLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorobenzyl)sulfanyl)-5-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)pyrimidine

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